Antibiotic JBIR 27

Vue d'ensemble

Description

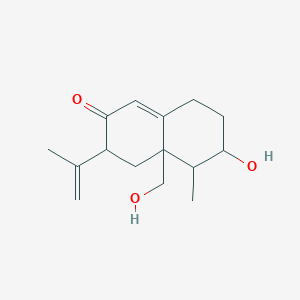

Antibiotic JBIR 27 is a novel sesquiterpenoid that has been isolated from the culture broth of Penicillium sp. SS080624SCf1 . It has shown promising results in preclinical studies. The emergence of antibiotic-resistant bacteria has become a global health threat and researchers are constantly developing new antibiotics with improved efficacy and reduced resistance.

Applications De Recherche Scientifique

Novel Compound Discovery

- JBIR-06, a Compound from Streptomyces sp. ML55 : JBIR-06, an antimycin family member, was isolated from Streptomyces sp. ML55, showing potential as a novel compound with biological significance (Ueda et al., 2008).

Purification and Structural Analysis

- Isolation and Purification of JBIR-99 : The antibiotic polyketide JBIR-99 was efficiently isolated and purified from the marine fungus Meyerozyma guilliermondii, highlighting its potential for further investigation (Wu et al., 2019).

Synthesis and Configuration

- Total Syntheses of JBIR-06 and Related Depsipeptides : The first total synthesis of JBIR-06, a 12-membered antimycin-class antibiotic, was accomplished, confirming its absolute configuration and expanding understanding of its structural properties (Hamada et al., 2019).

Discovery of New Antibiotics

- JBIR-150 from Marine-derived Streptomyces sp. : The discovery of JBIR-150, a novel 20-membered macrolactam antibiotic, from marine-derived actinomycete shows promise in expanding antibiotic options (Kawahara et al., 2018).

Biological Characterization

- Hygrobafilomycin Antibiotic JBIR-100 : JBIR-100, a fumarate-containing hygrolide, was identified from Streptomyces varsoviensis, offering insights into its antimicrobial activity and potential for further pharmaceutical development (Molloy et al., 2016).

Novel Sesquiterpenes Discovery

- JBIR-27 and -28 from Penicillium sp. : The isolation of novel sesquiterpenoids JBIR-27 and JBIR-28 from Penicillium sp. SS080624SCf1 adds to the growing list of novel metabolites with potential pharmacological applications (Motohashi et al., 2009).

Antimicrobial and Antifungal Activities

- JBIR-03 with Anti-MRSA Activity : The discovery of JBIR-03, an indole-diterpene with anti-MRSA and antifungal activities, from Dichotomomyces cejpii var. cejpii, highlights the potential of natural products in addressing resistant pathogens (Ogata et al., 2007).

Orientations Futures

The future directions for JBIR 27 and similar antibiotics involve continued research and development to combat antimicrobial resistance . This includes promoting and implementing innovative solutions, such as antibiotic stewardship programmes, hand hygiene protocols, ample supply of personal protective equipment, standardized treatment guidelines for antibiotic prescribing, clinician and patient educational programmes, and health policy initiatives .

Propriétés

IUPAC Name |

6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)12-7-15(8-16)10(3)13(17)5-4-11(15)6-14(12)18/h6,10,12-13,16-17H,1,4-5,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPARNCTMSWSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12CO)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic JBIR 27 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

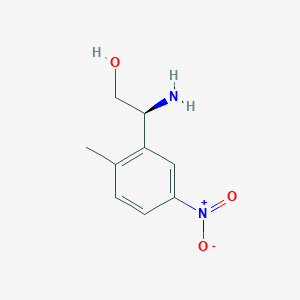

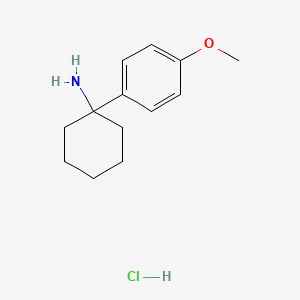

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)

amine](/img/structure/B2413497.png)

![3-(2,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2413501.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2413513.png)

![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)

![Ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)